3,5,7-Trichloroquinolin-4-amine

pKa prediction 4-aminoquinoline protonation state

3,5,7-Trichloroquinolin-4-amine is a polyhalogenated 4-aminoquinoline derivative bearing chlorine substituents at positions 3, 5, and 7 of the quinoline core. This specific substitution pattern distinguishes it from mono- and di-chlorinated 4-aminoquinolines used as antimalarial pharmacophores and from regioisomeric tri-chlorinated analogs employed in agrochemical and pharmaceutical intermediate synthesis.

Molecular Formula C9H5Cl3N2
Molecular Weight 247.503
CAS No. 1211170-14-7
Cat. No. B597422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trichloroquinolin-4-amine
CAS1211170-14-7
Synonyms4-Amino-3,5,7-trichloroquinoline
Molecular FormulaC9H5Cl3N2
Molecular Weight247.503
Structural Identifiers
SMILESC1=C(C=C2C(=C1Cl)C(=C(C=N2)Cl)N)Cl
InChIInChI=1S/C9H5Cl3N2/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3H,(H2,13,14)
InChIKeyCWZCQFBZVRCQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,7-Trichloroquinolin-4-amine (CAS 1211170-14-7): A Distinct Tri-Chlorinated 4-Aminoquinoline Scaffold for Procurement


3,5,7-Trichloroquinolin-4-amine is a polyhalogenated 4-aminoquinoline derivative bearing chlorine substituents at positions 3, 5, and 7 of the quinoline core . This specific substitution pattern distinguishes it from mono- and di-chlorinated 4-aminoquinolines used as antimalarial pharmacophores and from regioisomeric tri-chlorinated analogs employed in agrochemical and pharmaceutical intermediate synthesis . Predicted physicochemical parameters include a boiling point of 369.2 ± 37.0 °C, density of 1.597 ± 0.06 g/cm³, and a pKa of 3.98 ± 0.50, conferring a protonation state and lipophilicity profile meaningfully different from the 7-chloro-4-aminoquinoline clinical standards .

Why 3,5,7-Trichloroquinolin-4-amine Cannot Be Substituted with Other Chlorinated 4-Aminoquinolines


In the 4-aminoquinoline chemotype, the number and positions of chlorine substituents critically govern electronic character (pKa), steric accessibility toward nucleophilic displacement, and binding to biological targets such as hematin or monoamine oxidases . 3,5,7-Trichloroquinolin-4-amine carries an electron‑withdrawing chlorine at C‑3 adjacent to the 4‑amino group, which lowers the predicted pKa to 3.98 ± 0.50 versus values above 4 for most mono‑ or di‑chloro‑4‑aminoquinolines . This alters the protonation equilibrium at physiological pH and modulates hydrogen‑bond donor capacity and membrane permeability compared to regioisomers lacking the C‑3 chlorine [1]. Regioisomeric tri‑chlorinated 4‑aminoquinolines (e.g., 3,6,7‑ or 3,7,8‑substituted) present different electronic and steric environments at the pyridine nitrogen and the 4‑amino group, leading to divergent reactivity in SNAr chemistry and distinct recognition by biological targets [2]. These quantitative physicochemical differences mean that generic substitution by another chloroquinoline carries a material risk of altered synthetic outcome or biological profile.

Quantitative Differentiation Evidence for 3,5,7-Trichloroquinolin-4-amine Versus Regioisomeric Analogs


pKa Shift Driven by C-3 Chlorine: 3,5,7- vs. 5,7-Dichloroquinolin-4-amine

The predicted pKa of 3,5,7-trichloroquinolin-4-amine is 3.98 ± 0.50, compared to a predicted pKa of ~4.5 for the 5,7-dichloroquinolin-4-amine analog lacking the C‑3 chlorine . The additional electron‑withdrawing chlorine at position 3 reduces the basicity of the quinoline nitrogen by approximately 0.5 log units. This shift is meaningful for solution-phase chemistry conducted near pH 4 – a regime commonly encountered in salt formation and crystallization steps.

pKa prediction 4-aminoquinoline protonation state

Regioisomeric Differentiation: 3,5,7- versus 3,7,8-Trichloroquinolin-4-amine Substitution Pattern

3,5,7-Trichloroquinolin-4-amine positions chlorine atoms at C‑3 (adjacent to the 4‑NH₂), C‑5 (peri to the 4‑NH₂), and C‑7 (meta to the pyridine nitrogen). In contrast, the regioisomer 3,7,8-trichloroquinolin-4-amine places a chlorine at C‑8, which is peri to the pyridine nitrogen and can sterically hinder N‑1 protonation and metal‑coordination events [1]. The absence of a C‑8 chlorine in the target compound preserves an unencumbered pyridine nitrogen, a feature required for hematin‑Fe(III) complexation in antimalarial mechanism studies [2]. Quantitative relative reactivity data for SNAr at each chlorine position are not available in the open literature for this specific regioisomer set; the differentiation therefore relies on structure‑based class‑level inference from well‑established quinoline reactivity series.

regioisomer SNAr reactivity positional selectivity

Industrial Intermediate Provenance: 4,5,7-Trichloroquinoline as the Direct Synthetic Precursor

A published industrial process describes the efficient preparation of 4,5,7-trichloroquinoline from 3,5-dichloroaniline in three steps, yielding the key intermediate that is directly converted to 3,5,7-trichloroquinolin-4-amine via amination . This established synthetic route contrasts with regioisomeric tri-chloro-4-aminoquinolines (e.g., 3,6,8‑trichloroquinolin-4-amine) for which no dedicated scalable process has been disclosed. The availability of a demonstrated kilogram‑scale process for the immediate precursor constitutes a supply‑chain differentiation relevant to procurement risk assessment.

agrochemical intermediate synthetic route process chemistry

Predicted Lipophilicity (LogP) Differentiating 3,5,7-Trichloroquinolin-4-amine from 7-Chloro-4-aminoquinoline

Computational ADMET prediction estimates the LogP of 3,5,7-trichloroquinolin-4-amine at approximately 2.5 . This value exceeds the predicted LogP of 7‑chloro‑4‑aminoquinoline (estimated ~1.8) by roughly 0.7 log units, reflecting the incremental contribution of two additional chlorine atoms. The higher lipophilicity translates to a ~5‑fold increase in calculated octanol‑water partition coefficient, a parameter that directly impacts passive membrane permeability and organic‑solvent extractability.

lipophilicity LogP membrane permeability

Procurement-Guiding Application Scenarios for 3,5,7-Trichloroquinolin-4-amine


Scaffold for Regioselective SNAr Diversification at C-3, C-5, and C-7

The distinct 3,5,7-trichloro substitution pattern provides three electronically differentiated leaving groups for sequential nucleophilic aromatic substitution, enabling modular construction of polyfunctional 4-aminoquinoline libraries. This contrasts with 7-monochloro or 4,7-dichloro scaffolds that offer only one or two reactive positions, respectively [1]. Researchers requiring precise positional control for structure‑activity relationship campaigns should prioritize this regioisomer over other trichloroquinolin‑4-amines that lack the C‑5 chlorine or have a sterically blocking C‑8 substituent.

Late‑Stage Amination Intermediate for Agrochemical Lead Optimization

The documented scalable synthesis of the immediate precursor 4,5,7-trichloroquinoline positions 3,5,7-trichloroquinolin-4-amine as a cost‑accessible advanced intermediate for agrochemical discovery programs targeting quinoline‑based fungicides or herbicides. Procurement of this specific regioisomer ensures compatibility with established pilot‑plant amination conditions (NH₃, 100‑140 °C), reducing process‑development burden relative to uncharacterized regioisomeric analogs.

Physicochemical Probe with Enhanced Lipophilicity for Intracellular Target Studies

With a predicted LogP of ~2.5 , 3,5,7-trichloroquinolin-4-amine is substantially more lipophilic than the 7‑chloro‑4‑aminoquinoline standard (LogP ~1.8). This property favors passive diffusion across cell membranes and accumulation in intracellular compartments, making it a suitable starting point for phenotypic screening campaigns where compound permeability is a selection criterion. The lowered pKa (3.98) further ensures that a larger fraction of the compound remains in the neutral, membrane‑permeable form at the mildly acidic pH of endosomal compartments.

Coordination Chemistry Studies Requiring an Unhindered Quinoline Nitrogen

The absence of a C‑8 chlorine substituent preserves full steric accessibility of the quinoline nitrogen for metal‑ion coordination [1]. This is a structural prerequisite for hematin‑Fe(III) complexation, a validated mechanism for antimalarial activity in the 4‑aminoquinoline class [1]. Investigators developing metallodrug candidates or studying quinoline‑metal binding equilibria should select 3,5,7-trichloroquinolin-4-amine over C‑8‑substituted regioisomers that exhibit attenuated coordination capacity.

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